molecular formula C18H20N4O B2968229 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 879470-55-0

4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2968229
CAS No.: 879470-55-0
M. Wt: 308.385
InChI Key: XXRYPRXTIBJSGZ-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and morpholine groups, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolopyrimidine derivatives with phenyl and morpholine moieties under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine exerts its effects involves binding to specific molecular targets. The phenyl and morpholine groups play a crucial role in interacting with enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Phenyl-substituted pyrazolopyrimidines: These compounds have phenyl groups attached to the pyrazolopyrimidine core, similar to the compound .

  • Morpholine derivatives: Compounds containing morpholine rings are structurally related and exhibit similar reactivity patterns.

Uniqueness: 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine stands out due to its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-14(2)20-17-16(15-6-4-3-5-7-15)12-19-22(17)18(13)21-8-10-23-11-9-21/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYPRXTIBJSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321553
Record name 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879470-55-0
Record name 4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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